molecular formula C9H13NO2 B1269081 2-Amino-1-(3-methoxyphenyl)ethanol CAS No. 27382-18-9

2-Amino-1-(3-methoxyphenyl)ethanol

Cat. No.: B1269081
CAS No.: 27382-18-9
M. Wt: 167.2 g/mol
InChI Key: YQMQTEJARSWZPZ-UHFFFAOYSA-N
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Description

2-Amino-1-(3-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H13NO2 It is a derivative of phenethylamine, featuring an amino group and a hydroxyl group attached to a phenyl ring substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-Nitro-1-(3-methoxyphenyl)ethanol using a reducing agent such as hydrogen in the presence of a palladium catalyst. Another method involves the reductive amination of 3-Methoxyphenylacetaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in precursor compounds can be reduced to form the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Formation of 3-Methoxyphenylacetone or 3-Methoxybenzaldehyde.

    Reduction: Formation of this compound from nitro precursors.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-Amino-1-(3-methoxyphenyl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-methoxyphenyl)ethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. The methoxy group can influence the compound’s lipophilicity and its ability to cross biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenethylamine: Lacks the hydroxyl group present in 2-Amino-1-(3-methoxyphenyl)ethanol.

    2-Amino-1-phenylethanol: Lacks the methoxy group on the phenyl ring.

    3-Methoxyphenylacetone: Contains a ketone group instead of the hydroxyl and amino groups.

Uniqueness

This compound is unique due to the presence of both an amino group and a hydroxyl group on a methoxy-substituted phenyl ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-amino-1-(3-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMQTEJARSWZPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343013
Record name 2-Amino-1-(3-methoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27382-18-9
Record name 2-Amino-1-(3-methoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(3-methoxyphenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Palladium-carbon (10%, 0.64 g) and ammonium formate (4.8 g) were added to a mixed solution of the compound of Example B142 (3.0 g, 15 mmol) in tetrahydrofuran (43 ml) and methanol (43 ml), and this mixture was stirred at room temperature for 18 hours. The catalyst was removed by filtration, the filtrate was diluted with ether, precipitates were removed by filtration, and the obtained filtrate was concentrated to give the title compound (1.82 g). This compound was used in the following reaction without further purification.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Name
Palladium-carbon
Quantity
0.64 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 2-nitro-1-(3-methoxyphenyl)ethanol (688 mg, 3.49 mmol), PtO2 (160 mg) in MeOH (10 mL) was pressurized to 40 psi H2 and shaken in a Parr shaker overnight. The reaction was depressurized, filtered through Celite, concentrated, purified by flash chromatography (0-100% EtOAc:hexane) to afford 169 mg of the product as an oil: 1H NMR (400 MHz, CDCl3) δ ppm 7.24 (t, J=7.96 Hz, 1H), 6.85-6.93 (m, 2H), 6.80 (m, 1H), 4.60 (dd, J=7.83, 4.04 Hz, 1H), 3.79 (s, 3H), 2.96 (dd, J=12.76, 3.92 Hz, 1H), 2.79 (dd, J=12.76, 7.71 Hz, 1H), 2.19 (s, 3H).
Quantity
688 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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